molecular formula C8H5F5O B14066274 1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene

1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene

Cat. No.: B14066274
M. Wt: 212.12 g/mol
InChI Key: LQMKQRLZCBPQLJ-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their stability, lipophilicity, and ability to participate in specific interactions.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluorinated ketones or aldehydes, while reduction reactions may produce fluorinated alcohols. Substitution reactions can result in the formation of various fluorinated derivatives, depending on the substituents introduced.

Scientific Research Applications

1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. These interactions can include hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The presence of multiple fluorine atoms can enhance the compound’s ability to participate in these interactions, leading to specific effects on molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms and functional groups, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C8H5F5O

Molecular Weight

212.12 g/mol

IUPAC Name

1-(difluoromethoxy)-2,3-difluoro-5-(fluoromethyl)benzene

InChI

InChI=1S/C8H5F5O/c9-3-4-1-5(10)7(11)6(2-4)14-8(12)13/h1-2,8H,3H2

InChI Key

LQMKQRLZCBPQLJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)F)F)CF

Origin of Product

United States

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